Cas no 868066-72-2 (Ethanone, 1-[6-(hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinyl]-)
![Ethanone, 1-[6-(hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinyl]- structure](https://www.kuujia.com/scimg/cas/868066-72-2x500.png)
Ethanone, 1-[6-(hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinyl]- Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-[6-(hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinyl]-
- 1-[6-(Hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinyl]ethanone
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Computed Properties
- Exact Mass: 219.137
- Monoisotopic Mass: 219.137
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.2A^2
Ethanone, 1-[6-(hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11685117-1.0g |
1-[6-(1,4-diazepan-1-yl)pyridin-3-yl]ethan-1-one |
868066-72-2 | 95% | 1.0g |
$0.0 | 2022-12-11 |
Ethanone, 1-[6-(hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinyl]- Related Literature
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
Additional information on Ethanone, 1-[6-(hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinyl]-
Comprehensive Overview of Ethanone, 1-[6-(hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinyl]- (CAS No. 868066-72-2)
Ethanone, 1-[6-(hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinyl]- (CAS No. 868066-72-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique molecular structure combining a pyridine ring and a hexahydro-1H-1,4-diazepine moiety, is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its role as a building block for synthesizing more complex molecules, especially those targeting neurological and metabolic disorders.
The growing interest in Ethanone, 1-[6-(hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinyl]- is reflected in the increasing number of scientific publications and patents referencing its use. One of the key reasons for its popularity is its versatility in medicinal chemistry, where it serves as a precursor for designing compounds with enhanced bioavailability and selectivity. The compound’s CAS No. 868066-72-2 is frequently searched in databases like PubChem and Reaxys, highlighting its relevance in modern research.
In recent years, the demand for Ethanone derivatives has surged due to their potential in addressing unmet medical needs. For instance, the rise of neurodegenerative diseases such as Alzheimer’s and Parkinson’s has spurred investigations into compounds like 1-[6-(hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinyl]ethanone for their ability to modulate key biological pathways. Additionally, its structural features make it a candidate for developing small-molecule inhibitors, which are crucial in oncology and immunology research.
From a synthetic chemistry perspective, Ethanone, 1-[6-(hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinyl]- offers several advantages. Its heterocyclic framework allows for facile modifications, enabling researchers to tailor its properties for specific applications. This adaptability is particularly valuable in high-throughput screening campaigns, where rapid optimization of lead compounds is essential. Moreover, the compound’s stability under various conditions makes it a reliable choice for scale-up synthesis in industrial settings.
The compound’s relevance extends beyond academia, with several pharmaceutical companies exploring its potential in proprietary drug pipelines. Searches for CAS 868066-72-2 suppliers and Ethanone derivative synthesis have increased, reflecting its commercial importance. Furthermore, the rise of AI-driven drug discovery has amplified interest in such compounds, as they are often featured in virtual screening libraries and machine learning models predicting bioactive molecules.
Environmental and safety considerations are also critical when working with Ethanone, 1-[6-(hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinyl]-. While it is not classified as a hazardous material, proper handling and storage are recommended to ensure its integrity and prevent degradation. Researchers often inquire about its solubility, stability, and spectroscopic properties, which are well-documented in literature, facilitating its use in diverse experimental setups.
In conclusion, Ethanone, 1-[6-(hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinyl]- (CAS No. 868066-72-2) represents a promising scaffold in modern chemistry and drug development. Its structural uniqueness, combined with its applicability in cutting-edge research areas, ensures its continued prominence in scientific discourse. As the fields of precision medicine and computational chemistry evolve, this compound is poised to play an even more significant role in shaping future therapeutic innovations.
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